Unmatched Kinase Selectivity: 0/402 Off-Target Kinases Inhibited at 1 µM, a Profile Superior to Capmatinib and Savolitinib
AMG-337 exhibits an unparalleled selectivity profile for MET among clinically evaluated MET inhibitors. In a competitive binding assay against a diverse panel of 402 human kinases at a concentration of 1 µM, AMG-337 demonstrated complete selectivity, binding only to its intended target, MET [1]. This result (0/402 off-target kinases) is a defining characteristic that distinguishes AMG-337 from its comparators, such as capmatinib and savolitinib, which demonstrate lower, but still significant, selectivity [2].
| Evidence Dimension | Kinase Selectivity (Number of off-target kinases inhibited out of total panel tested at 1 µM) |
|---|---|
| Target Compound Data | 0/402 kinases inhibited |
| Comparator Or Baseline | Savolitinib: shows 650-fold selectivity for MET over 265 kinases at 1 µM. Capmatinib: reported >10,000-fold selectivity over a large panel, but still engages some off-targets. |
| Quantified Difference | AMG-337 demonstrates zero off-target binding in this assay, representing a qualitative and quantitative improvement in selectivity. |
| Conditions | Competitive binding assay against a panel of 402 human kinases at 1 µM. |
Why This Matters
For researchers, this extreme selectivity minimizes confounding off-target effects in cellular and in vivo studies, making AMG-337 the gold standard for defining MET-specific biology and validating MET as a therapeutic target.
- [1] Chemical Probes Portal. Probe AMG-337. View Source
- [2] National Cancer Institute (NCI) Experimental Therapeutics (NExT) Program. Savolitinib. View Source
